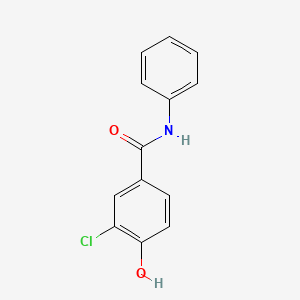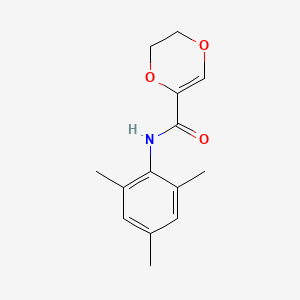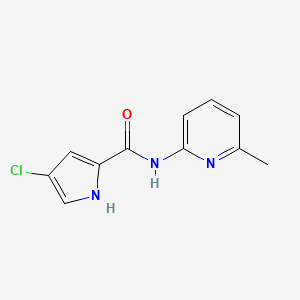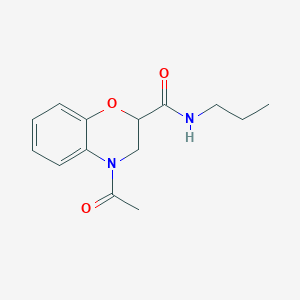
N-propan-2-yl-2-thiophen-3-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-propan-2-yl-2-thiophen-3-ylacetamide, also known as PTTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PTTA belongs to the class of thioacetamide derivatives, which have shown promising results in various biological activities.
Mecanismo De Acción
The exact mechanism of action of N-propan-2-yl-2-thiophen-3-ylacetamide is still under investigation. However, it is believed to exert its effects through the modulation of various signaling pathways. N-propan-2-yl-2-thiophen-3-ylacetamide has been found to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. It also activates the Nrf2/ARE pathway, which is involved in cellular defense against oxidative stress.
Biochemical and Physiological Effects:
N-propan-2-yl-2-thiophen-3-ylacetamide has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-propan-2-yl-2-thiophen-3-ylacetamide also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, N-propan-2-yl-2-thiophen-3-ylacetamide has been found to induce apoptosis in cancer cells and reduce the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-propan-2-yl-2-thiophen-3-ylacetamide in lab experiments is its high potency and selectivity. It has been found to exhibit its effects at low concentrations, which reduces the risk of toxicity. However, one of the limitations of using N-propan-2-yl-2-thiophen-3-ylacetamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for the research on N-propan-2-yl-2-thiophen-3-ylacetamide. One area of interest is its potential use in treating neurodegenerative diseases. N-propan-2-yl-2-thiophen-3-ylacetamide has been found to protect neurons from oxidative stress and reduce the accumulation of amyloid beta, a protein that is implicated in Alzheimer's disease. Another area of interest is its potential use in combination therapy with other drugs to enhance its therapeutic effects. Finally, further research is needed to elucidate the exact mechanism of action of N-propan-2-yl-2-thiophen-3-ylacetamide and its potential side effects.
In conclusion, N-propan-2-yl-2-thiophen-3-ylacetamide is a promising compound that has shown potential therapeutic applications in various biological activities. Its anti-inflammatory, anti-cancer, and anti-microbial properties make it a subject of interest in scientific research. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of N-propan-2-yl-2-thiophen-3-ylacetamide involves the reaction of 2-acetylthiophene with isopropylamine in the presence of a catalyst. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
N-propan-2-yl-2-thiophen-3-ylacetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties. N-propan-2-yl-2-thiophen-3-ylacetamide has also shown promising results in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
N-propan-2-yl-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7(2)10-9(11)5-8-3-4-12-6-8/h3-4,6-7H,5H2,1-2H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJVWLWWTQFXEMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propan-2-yl-2-thiophen-3-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-oxo-2-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethylamino]ethyl]benzamide](/img/structure/B7465489.png)

![1-[4-(2,3-dimethyl-1H-indole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7465513.png)
![N-[3-(cyclohexylamino)-3-oxopropyl]-4-oxo-4-thiophen-2-ylbutanamide](/img/structure/B7465518.png)






![[2-(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2-oxoethyl] 2-[(4-phenylbenzoyl)amino]acetate](/img/structure/B7465571.png)